

Commercial Availability and Synthetic Routes for 2-Ethylcyclohexanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Ethylcyclohexanol**

Cat. No.: **B1581418**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of **2-Ethylcyclohexanol** (CAS No: 3760-20-1), a key chemical intermediate. It includes a summary of suppliers, their product specifications, and detailed experimental protocols for its synthesis. This document is intended to serve as a valuable resource for researchers and professionals in drug development and organic synthesis.

Commercial Availability and Suppliers

2-Ethylcyclohexanol is commercially available from a variety of chemical suppliers, typically as a mixture of cis and trans isomers. The purity and available quantities vary by supplier, catering to both research and bulk requirements. The following table summarizes the offerings from several prominent suppliers.

Supplier	Product Name	CAS No.	Purity	Available Quantities
Sigma-Aldrich	2-Ethylcyclohexanol, mixture of cis and trans	3760-20-1	99%	Custom
Lab Pro Inc.	2-Ethylcyclohexanol (cis- and trans-mixture)	3760-20-1	Min. 97.0% (GC)	5mL, 100mL, 500mL [1] [2] [3]
Fisher Scientific	2-Ethylcyclohexanol (cis- and trans-mixture)	3760-20-1	97.0+% 97.0+%	Inquire
Biotuva Life Sciences	2-Ethylcyclohexanol	3760-20-1	≥ 97%	1mL, 5mL [4]
Santa Cruz Biotechnology	2-Ethylcyclohexanol, mixture of cis and trans	3760-20-1	Inquire	Inquire [5]
ChemScene	2-Ethylcyclohexanol	3760-20-1	≥98%	Inquire [6]
Apollo Scientific	2-Ethylcyclohexanol	3760-20-1	Inquire	1g, 5g, 25g [7]
BOC Sciences	2-Ethylcyclohexanol, mixture of cis and trans	3760-20-1	Inquire	Inquire [8]

Physicochemical Properties

A summary of the key physicochemical properties of **2-Ethylcyclohexanol** is provided in the table below. These properties are essential for its handling, storage, and application in experimental settings.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₆ O	[5][6][9][10]
Molecular Weight	128.21 g/mol	[9][11]
Appearance	Colorless to almost colorless clear liquid	[10]
Boiling Point	74-79 °C / 12 mmHg	[11]
Density	0.906 g/mL at 25 °C	[11]
Refractive Index	n _{20/D} 1.464	[11]
Flash Point	68 °C (closed cup)	[11]

Experimental Protocols for Synthesis

While **2-Ethylcyclohexanol** is commercially available, laboratory-scale synthesis may be required for specific research purposes, such as isotopic labeling or the preparation of specific isomers. Two common synthetic routes are detailed below.

Method 1: Grignard Reaction with Cyclohexene Oxide

This method involves the reaction of an ethyl Grignard reagent with cyclohexene oxide to yield **trans-2-ethylcyclohexanol**.

Reaction:

Detailed Protocol:

- Preparation of Diethylmagnesium: A solution of diethylmagnesium in anhydrous ether is prepared from an ethylmagnesium bromide Grignard reagent by the addition of dioxane to

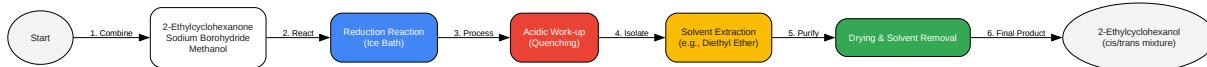
precipitate magnesium halides.

- Reaction with Cyclohexene Oxide: To a solution of cyclohexene oxide (18.5 g) in a suitable reaction vessel, add 180 cc of a 1.04 N diethylmagnesium solution in dry ether.[\[1\]](#)
- Reaction Conditions: The ether is distilled off, and the remaining residue is heated on a steam bath under reflux for one and a quarter hours.[\[1\]](#)
- Work-up and Purification: After cooling, the reaction mixture is hydrolyzed with an appropriate aqueous acid solution (e.g., dilute sulfuric acid). The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate). The product, **trans-2-ethylcyclohexanol**, is then purified by fractional distillation under reduced pressure.

Method 2: Reduction of 2-Ethylcyclohexanone

This method involves the reduction of the corresponding ketone, 2-ethylcyclohexanone, using a metal hydride reducing agent such as sodium borohydride. This method typically yields a mixture of cis and trans isomers.

Reaction:


Detailed Protocol:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-ethylcyclohexanone (e.g., 1.0 g) in a suitable alcohol solvent such as methanol or ethanol (e.g., 20 mL).
- Addition of Reducing Agent: Cool the solution in an ice bath. Slowly add sodium borohydride (NaBH_4) in portions to control the reaction temperature.
- Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to confirm the disappearance of the starting ketone.
- Work-up: Once the reaction is complete, carefully add a dilute acid (e.g., 1 M HCl) to quench the excess sodium borohydride and neutralize the reaction mixture.

- Extraction and Purification: Extract the product with an organic solvent such as diethyl ether or dichloromethane. Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure to yield the crude product. The final product, a mixture of **cis- and trans-2-ethylcyclohexanol**, can be purified by distillation or column chromatography.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis of **2-Ethylcyclohexanol** via the reduction of 2-ethylcyclohexanone, a common and reliable laboratory method.

[Click to download full resolution via product page](#)

General workflow for the synthesis of **2-Ethylcyclohexanol**.

Role in Drug Discovery and Development

A comprehensive search of scientific literature and chemical databases did not reveal any direct, significant biological activity or established signaling pathways for **2-Ethylcyclohexanol** itself. Its primary role in the context of pharmaceutical and medicinal chemistry appears to be that of a chemical intermediate or a structural motif in more complex molecules. For instance, the cyclohexanol ring is a core component of some biologically active compounds, such as the antidepressant venlafaxine, although **2-ethylcyclohexanol** is not a direct precursor in its synthesis.

Researchers and drug development professionals should, therefore, view **2-Ethylcyclohexanol** as a versatile building block for the synthesis of novel chemical entities rather than a compound with inherent pharmacological properties. Its utility lies in the potential for further chemical modification to create more complex structures with desired biological activities.

Conclusion

2-Ethylcyclohexanol is a readily available chemical intermediate with a well-defined set of physicochemical properties. While it does not appear to possess intrinsic biological activity relevant to drug development, its synthesis is straightforward through established methods such as Grignard reactions or the reduction of the corresponding ketone. For researchers in organic synthesis and medicinal chemistry, **2-Ethylcyclohexanol** serves as a valuable starting material for the construction of more complex and potentially bioactive molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. (Solved) - Experiment 4: Borohydride Reduction Of 2-Methylcyclohexanone 1.... (1 Answer) | Transtutors [transtutors.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. US20040106818A1 - Process for the preparation of cyclohexanol derivatives - Google Patents [patents.google.com]
- 5. 2-ETHYLCYCLOHEXANONE synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis of cyclohexanol and ethanol via the hydrogenation of cyclohexyl acetate with Cu₂Znx/Al₂O₃ catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. US3161689A - Process for making grignard reagents - Google Patents [patents.google.com]
- 10. organic chemistry - Ring contraction when cyclohexene oxide is treated with methyl Grignard - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [Commercial Availability and Synthetic Routes for 2-Ethylcyclohexanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1581418#commercial-availability-and-suppliers-of-2-ethylcyclohexanol\]](https://www.benchchem.com/product/b1581418#commercial-availability-and-suppliers-of-2-ethylcyclohexanol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com